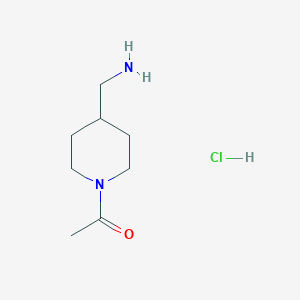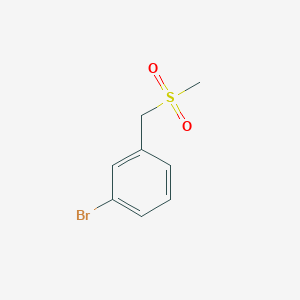
Sodium 2,6-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-dichlorobenzoate is a chemical compound with the molecular formula C7H3Cl2NaO2 and a molecular weight of 212.99 g/mol . It is a white to off-white powder or crystalline solid that is soluble in water but insoluble in ethanol . This compound is primarily used in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,6-dichlorobenzoate is typically synthesized by neutralizing 2,6-dichlorobenzoic acid with a sodium base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of 2,6-dichlorobenzoic acid with sodium hydroxide. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include carboxylate derivatives.
Scientific Research Applications
Sodium 2,6-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,6-dichlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of chlorine atoms enhances its reactivity and binding affinity .
Comparison with Similar Compounds
2,6-dichlorobenzoic acid: This compound is structurally similar but lacks the sodium ion.
3,5-dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,4-dichlorobenzoic acid: Similar in structure but with chlorine atoms at different positions.
Uniqueness: Sodium 2,6-dichlorobenzoate is unique due to its specific substitution pattern and the presence of a sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions .
Properties
CAS No. |
10007-84-8 |
|---|---|
Molecular Formula |
C7H4Cl2NaO2 |
Molecular Weight |
214.00 g/mol |
IUPAC Name |
sodium;2,6-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |
InChI Key |
HVEUGAWTRITTLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl.[Na] |
Key on ui other cas no. |
10007-84-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)



